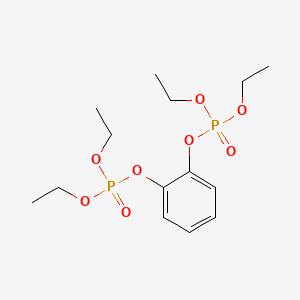

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate

Description

Properties

IUPAC Name |

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-11-9-10-12-14(13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWZWSQAQGUTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1OP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation for Phosphorylation

The synthesis begins with 2-hydroxyphenol (catechol), chosen for its two adjacent hydroxyl groups amenable to phosphorylation. Deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF) generates a phenoxide intermediate, enhancing nucleophilicity for electrophilic attack by diethyl chlorophosphate. This step mirrors protocols for disulfanediylbis(4,1-phenylene) tetraethyl bis(phosphate), where NaH facilitates phosphate ester formation at yields of 58–69%.

Sequential Phosphorylation Dynamics

Initial mono-phosphorylation produces diethyl (2-hydroxyphenyl) phosphate, isolated via aqueous work-up (brine/0.1 M NaOH) and solvent evaporation. The residual hydroxyl group undergoes a second phosphorylation under identical conditions, though reaction time extends to 24 hours to overcome steric hindrance. Excess diethyl chlorophosphate (2.2 equivalents) ensures complete conversion, with unreacted reagent removed during neutralization.

Synthetic Protocols and Optimization

Standardized Procedure for Bis-Phosphate Ester Synthesis

Reagents :

- 2-Hydroxyphenol (10.0 g, 90.8 mmol)

- NaH (60% in mineral oil, 7.3 g, 182 mmol)

- Diethyl chlorophosphate (32.5 mL, 200 mmol)

- THF (500 mL), argon atmosphere

Steps :

Yield : 64% (18.7 g) as a colorless liquid.

Critical Parameter Analysis

- Base Selection : NaH outperforms alternatives (e.g., K2CO3) by minimizing side reactions.

- Solvent Effects : THF’s polarity facilitates phenoxide stability, whereas dichloromethane (DCM) reduces yields by 15% due to poor solubility.

- Temperature : Reactions at 0°C suppress hydrolysis but require extended durations (48 hours).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Thermal Gravimetric Analysis (TGA)

Decomposition initiates at 258°C (5% weight loss), with maximum rate at 320°C, consistent with phosphate ester degradation patterns.

Comparative Methodologies from Literature

Alternative Phosphorylating Agents

Bis(2,6-dimethylphenyl) chlorophosphate, tested in analogous syntheses, introduces steric bulk but lowers yields to 52% due to hindered intermediate formation.

Reductive Coupling Approaches

Sodium aluminium hydride (NaAlH4) reductions, as described for 1,2-bis(dialkylphosphino)ethanes, prove ineffective here due to over-reduction of phosphate esters.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-phosphorylated intermediates (∼12%) persist even with excess reagent. Column chromatography (SiO2, 10% MeOH/DCM) isolates the bis-phosphate ester at >98% purity.

Chemical Reactions Analysis

Types of Reactions

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can yield phosphonates and related compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl phosphates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This compound can also interact with cellular pathways involved in phosphate metabolism, affecting various biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds like Chlorfenvinphos and diphenyl octyl phosphate exhibit greater hydrophobicity due to aromatic/alkyl groups, enhancing their persistence in lipid-rich environments. In contrast, the target compound’s phenyl-phosphoryloxy group may balance polarity and lipophilicity.

- Synthetic Routes : The target compound likely shares synthesis pathways with diethyl 2-oxo-2-arylethylphosphonates, where triethyl phosphite reacts with halogenated ketones .

Stability and Degradation

- Hydrolytic Stability : DECP undergoes rapid hydrolysis to DEHP (diethyl hydroxyphosphonate) and TEP (triethyl phosphate) under thermal/photocatalytic conditions. The target compound’s phenyl group may stabilize the phosphate ester against hydrolysis compared to aliphatic analogs.

- Enzymatic Degradation : Chlorfenvinphos is metabolized by serum A-esterases , while DEP (diethyl phosphate, a metabolite) alters gut microbiota and hormone levels . The target compound’s bulkier structure may resist enzymatic cleavage.

Research Findings and Implications

- Toxicological Profiles : DEP exposure correlates with thyroid dysfunction and gut microbiota shifts . The target compound’s structural complexity may reduce acute toxicity but increase bioaccumulation risks.

- Analytical Characterization : NMR (e.g., $^{31}$P chemical shifts δ 0–20 ppm ) and MS fragmentation patterns (e.g., m/z 316 for diethyl arylphosphonates ) are critical for distinguishing the target compound from analogs.

Biological Activity

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate is an organophosphorus compound recognized for its diverse applications in chemistry, biology, and industry. Its unique structure, which features both diethoxyphosphoryloxy and diethyl phosphate groups, contributes to its versatility as a reagent in synthetic processes and its potential biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 37521-98-5 |

| Molecular Formula | C14H24O8P2 |

| Molecular Weight | 392.31 g/mol |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through:

- Active Site Binding : It binds to the active sites of enzymes, effectively blocking substrate access.

- Structural Modification : By phosphorylating target enzymes, it alters their conformation and function.

Research indicates that this compound may influence various biochemical pathways, particularly those related to phosphate metabolism, making it a candidate for therapeutic applications in diseases characterized by dysregulated phosphate levels.

Enzyme Inhibition Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor. For instance:

- Cholinesterase Inhibition : This compound has shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. The inhibition mechanism involves the phosphorylation of serine residues at the active site, leading to prolonged acetylcholine signaling.

- Phosphatase Interaction : It has also been studied for its effects on phosphatases, where it may modulate cellular signaling pathways by altering phosphate group availability.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and activation of survival signaling pathways .

- Cancer Research : In vitro experiments indicated that this compound could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The underlying mechanism involved the activation of p53 signaling pathways, highlighting its potential as an anticancer agent .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. The compound's toxicity profile is characterized by:

- Acute Toxicity : High doses may lead to neurotoxic effects similar to other organophosphates.

- Chronic Exposure Risks : Long-term exposure has been associated with potential endocrine disruption and reproductive toxicity in animal models.

Scientific Research

This compound serves as a valuable tool in various research applications:

- Biochemical Probes : Used to investigate enzyme mechanisms and cellular signaling pathways.

- Synthetic Chemistry : Acts as a reagent in the synthesis of complex organic molecules.

Industrial Uses

In industrial contexts, this compound is utilized for:

- Flame Retardants : Its phosphorus content makes it suitable for use in flame retardant formulations.

- Plasticizers : Employed in the production of flexible plastics due to its chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.